

# A Comparative Guide to Antibody-Drug Conjugates Featuring Bis-Sulfone Linkers

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The landscape of antibody-drug conjugates (ADCs) is continually evolving, with linker technology playing a pivotal role in the efficacy and safety of these targeted therapies. Among the next-generation of linker technologies, bis-sulfone linkers have emerged as a robust solution for creating stable and homogeneous ADCs. This guide provides a comprehensive comparison of ADCs utilizing bis-sulfone linkers with those employing other linker technologies, supported by experimental data from key preclinical studies.

#### **Introduction to Bis-Sulfone Linkers**

Bis-sulfone linkers are utilized for the site-specific conjugation of payloads to antibodies, primarily through the re-bridging of interchain disulfide bonds. This approach, often referred to as a "disulfide rebridging" strategy, offers significant advantages over conventional conjugation methods that target lysines or cysteines in a non-specific manner. The key feature of bis-sulfone chemistry is its ability to form a stable thiosulfonate bond, which covalently reconnects the two sulfur atoms of a reduced disulfide bond, thereby maintaining the native antibody structure. This results in ADCs with a defined drug-to-antibody ratio (DAR), typically DAR 4, enhancing batch-to-batch consistency and simplifying characterization.

# Mechanism of Disulfide Rebridging with Bis-Sulfone Linkers

The process of conjugating a drug to an antibody using a bis-sulfone linker involves a two-step sequence. First, the native interchain disulfide bonds of the antibody are reduced to yield free



thiol groups. Subsequently, the bis-sulfone linker, which is attached to the cytotoxic payload, reacts with the paired thiols to reform a stable bridge.

Figure 1: Experimental workflow for ADC synthesis using a bis-sulfone linker.

# Case Study 1: Trastuzumab-MMAE with a Bis-Sulfone Linker

A pivotal study by Badescu et al. (2015) provides a detailed evaluation of a trastuzumab-MMAE ADC constructed using a bis-sulfone linker for disulfide rebridging.[1][2] This ADC (TRA-bisAlk-vc-MMAE) was compared with a conventional maleimide-based trastuzumab-MMAE conjugate (TRA-mal-vc-MMAE).

#### **Data Presentation**

Table 1: In Vitro and In Vivo Performance of Trastuzumab-MMAE ADCs

| Parameter                                                                     | TRA-bisAlk-vc-<br>MMAE (Bis-<br>sulfone) | TRA-mal-vc-MMAE<br>(Maleimide)                      | T-DM1 (Kadcyla®) |
|-------------------------------------------------------------------------------|------------------------------------------|-----------------------------------------------------|------------------|
| Drug-to-Antibody<br>Ratio (DAR)                                               | Homogeneous,<br>primarily DAR 4          | Heterogeneous<br>mixture (DAR 0-8)                  | ~3.5             |
| Serum Stability (% intact ADC after 7 days)                                   | >95%                                     | Significantly lower (data not quantified in source) | High             |
| HER2 Receptor Binding (EC50, ng/mL)                                           | 10.6                                     | 11.2                                                | Not reported     |
| In Vitro Potency<br>(IC50, ng/mL on JIMT-<br>1 cells)                         | 180                                      | Not reported                                        | 400              |
| In Vivo Efficacy<br>(Tumor Growth<br>Inhibition in JIMT-1<br>xenograft model) | Superior efficacy                        | Not reported                                        | Less efficacious |



Data synthesized from Badescu et al., 2015.[1][2]

#### **Experimental Protocols**

- ADC Synthesis: Trastuzumab was reduced with tris(2-carboxyethyl)phosphine (TCEP) to break the interchain disulfide bonds. The bis-sulfone linker-payload construct was then added to the reduced antibody solution to facilitate the rebridging conjugation. The resulting ADC was purified by size-exclusion chromatography.
- Serum Stability Assay: The ADC was incubated in human serum at 37°C for 7 days. At various time points, samples were analyzed by hydrophobic interaction chromatography (HIC) to determine the percentage of intact ADC remaining.
- HER2 Receptor Binding Assay: The binding affinity of the ADC to the HER2 receptor was assessed using a cell-based ELISA on a HER2-expressing cell line.
- In Vitro Cytotoxicity Assay: The potency of the ADC was determined using a proliferation assay (e.g., MTT or CellTiter-Glo®) on the low HER2-expressing JIMT-1 breast cancer cell line.
- In Vivo Efficacy Study: A xenograft model was established by implanting JIMT-1 cells into immunodeficient mice. The mice were treated with a single dose of the ADC, and tumor volume was monitored over time to assess anti-tumor activity.[1]

# Case Study 2: Enhanced Performance of Brentuximab-MMAE with Hydrophilic Bis-Sulfone Linkers

To address the challenges associated with the hydrophobicity of some payloads, researchers have incorporated hydrophilic moieties into bis-sulfone linkers. A study by Evans et al. (2022) demonstrated that incorporating hydrophilic macrocycles (cyclodextrins and crown ethers) into bis-sulfone based linkers enhanced the in vivo performance of brentuximab-MMAE ADCs.[3][4]

#### **Data Presentation**



Table 2: In Vitro and In Vivo Performance of Brentuximab-MMAE ADCs with Modified Bis-Sulfone Linkers

| ADC Construct                                         | In Vitro Potency (IC50, pM)          | In Vivo Efficacy (Tumor<br>Growth Inhibition)                                      |
|-------------------------------------------------------|--------------------------------------|------------------------------------------------------------------------------------|
| Adcetris® (Brentuximab Vedotin)                       | 16                                   | Baseline                                                                           |
| ADC with Bis-sulfone linker + 3'-amino-α-cyclodextrin | 16-34 (broadly similar to Adcetris®) | Greater efficacy than Adcetris®; matched a 24-unit PEG comparator                  |
| ADC with Bis-sulfone linker + 1-aza-42-crown-14       | 16-34 (broadly similar to Adcetris®) | Superior efficacy to Adcetris®<br>and an analogous ADC with a<br>24-unit PEG chain |

Data synthesized from Evans et al., 2022.[3][4]

## **Experimental Protocols**

- Linker-Payload and ADC Synthesis: Bis-sulfone based disulfide rebridging reagents incorporating Val-Cit-PABC-MMAE were synthesized with various cyclodextrins and crown ethers. These were then conjugated to brentuximab following a reduction and rebridging protocol similar to the one described above to produce homogeneous DAR 4 ADCs.[4]
- In Vitro Cytotoxicity Assay: The in vitro potency of the ADCs was evaluated against a CD30-positive cell line (Karpas-299).
- In Vivo Efficacy Study: A mouse xenograft model using Karpas-299 cells was employed to assess the anti-tumor efficacy of the ADCs compared to Adcetris®. Tumor volume and animal survival were monitored.[3]

### **Comparison with Alternative Linker Technologies**

The primary alternatives to bis-sulfone linkers are maleimide-based linkers and other cleavable and non-cleavable linker systems.





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